阿卡波糖EP杂质C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

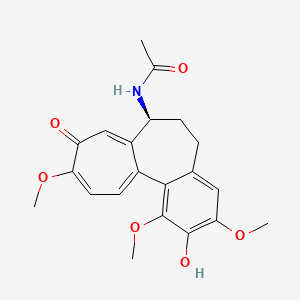

Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . It is a complex oligosaccharide that belongs to the class of medications recognized as α-glucosidase inhibitors . It may also repress pancreatic α-amylase that catalyzes the first step present in the digestion of starch .

Synthesis Analysis

The synthesis of Acarbose EP Impurity C involves a fermentation process . The impurity analysis of acarbose can be performed using a Thermo ScientificTM VanquishTM Flex UHPLC system with a Thermo ScientificTM VanquishTM Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection . This extends the range of impurities that can be determined, including those that cannot be determined due to a lack of a strong chromophore .Molecular Structure Analysis

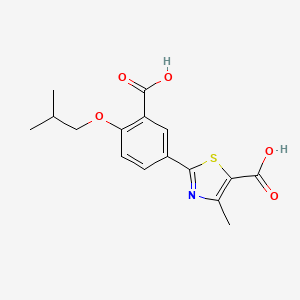

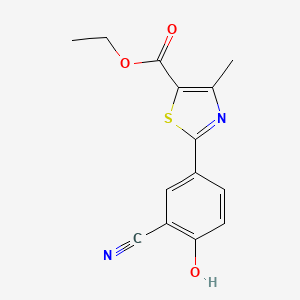

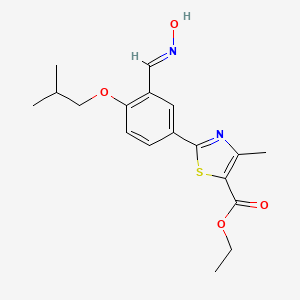

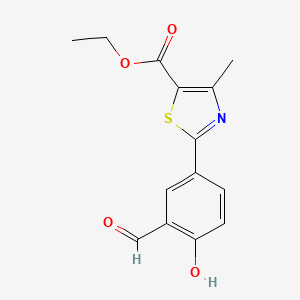

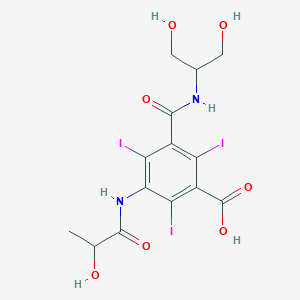

The molecular formula of Acarbose EP Impurity C is C25H43NO18 . Its molecular weight is 645.6 . The IUPAC name is 2-((6-((4,5-dihydroxy-6-methyl-6-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .Chemical Reactions Analysis

Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . The structures of the acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .科学研究应用

1. 特性和鉴定

- 阿卡波糖杂质,包括阿卡波糖EP杂质C,已经通过整合液相色谱-核磁共振(LC-NMR)和液相色谱-质谱(LC-MS)方法进行了表征。这种方法对于最终药物产品中杂质的鉴定和结构阐明至关重要,有助于药品的质量保证和控制(Novak et al., 2005)。

2. 阿卡波糖生产的增强

- 研究表明,添加某些化合物可以增强阿卡波糖的生产,同时减少杂质C的形成。这在微生物发酵过程中尤为显著,为商业环境中更高效、更清洁地生产阿卡波糖提供了可能(Xue et al., 2013)。

3. 分析方法的发展

- 开发准确可靠的分析方法,用于识别和表征阿卡波糖中的关键杂质,包括杂质C,是至关重要的。液相色谱-质谱/质谱(LC-MS/MS)和核磁共振(NMR)等技术在含有阿卡波糖的药品的分析和质量控制中发挥着重要作用(Maruthi R et al., 2020)。

作用机制

Acarbose EP Impurity C, like Acarbose, is an α-glucosidase inhibitor . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

属性

CAS 编号 |

610271-07-3 |

|---|---|

分子式 |

C25H43NO18 |

分子量 |

645.6 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |

InChI 键 |

SKNOKVHMYNHISM-NCKGCDOOSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

外观 |

Solid Powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。